molecular formula C12H26O7P+ B13822519 Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate

Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate

Cat. No.: B13822519
M. Wt: 313.30 g/mol
InChI Key: GMVUHOBGERYQJP-UHFFFAOYSA-N
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Description

Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is a chemical compound with the molecular formula C12H27O7P. It is known for its unique structure, which includes phosphonate groups and hydroxyl functionalities. This compound is used in various scientific and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate can be synthesized through chemical synthesis methods. The specific synthetic route can be designed and optimized based on the desired application. One common method involves the reaction of phosphonic acid derivatives with alcohols under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical synthesis. The process may include steps such as esterification, purification, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired outcome, including temperature, solvent, and catalyst .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation may yield aldehydes or ketones, while substitution reactions can produce a variety of phosphonate derivatives .

Scientific Research Applications

Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate involves its interaction with molecular targets and pathways. The compound’s phosphonate groups can bind to metal ions, influencing various biochemical and chemical processes. Additionally, its hydroxyl groups can participate in hydrogen bonding and other interactions, affecting its reactivity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[2-(2-hydroxymethylethoxy)methylethyl]phosphonate is unique due to its combination of phosphonate and hydroxyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in applications requiring specific interactions with metal ions and other molecules .

Properties

Molecular Formula

C12H26O7P+

Molecular Weight

313.30 g/mol

IUPAC Name

bis[1-(1-hydroxypropan-2-yloxy)propan-2-yloxy]-oxophosphanium

InChI

InChI=1S/C12H26O7P/c1-9(5-13)16-7-11(3)18-20(15)19-12(4)8-17-10(2)6-14/h9-14H,5-8H2,1-4H3/q+1

InChI Key

GMVUHOBGERYQJP-UHFFFAOYSA-N

Canonical SMILES

CC(CO)OCC(C)O[P+](=O)OC(C)COC(C)CO

Origin of Product

United States

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